(3,4-diethoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
Description
(3,4-diethoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride: is a complex organic compound that features a phenyl ring substituted with two ethoxy groups, a piperazine ring substituted with a methylated imidazole group, and a methanone group
Properties
IUPAC Name |
(3,4-diethoxyphenyl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3.ClH/c1-4-25-16-7-6-15(14-17(16)26-5-2)18(24)22-10-12-23(13-11-22)19-20-8-9-21(19)3;/h6-9,14H,4-5,10-13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOHAISDZFSKNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC=CN3C)OCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the phenyl and piperazine components. The phenyl ring is often synthesized through a Friedel-Crafts acylation reaction, where an ethoxy-substituted benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst. The piperazine ring is synthesized through a cyclization reaction involving the reaction of a diamine with a suitable dicarboxylic acid or its derivatives.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The reaction conditions would be optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: : The imidazole ring can be reduced to form a variety of reduced derivatives.
Substitution: : The ethoxy groups on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
Oxidation: : Quinones, hydroquinones, and other oxidized derivatives.
Reduction: : Reduced imidazoles and other derivatives.
Substitution: : Derivatives with different substituents on the phenyl ring.
Scientific Research Applications
The compound exhibits a range of biological activities, primarily due to its interaction with various receptors and enzymes. Notable applications include:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the piperazine and imidazole moieties enhances the compound's ability to inhibit bacterial growth.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | E. coli | 12 µg/mL |
| B | S. aureus | 10 µg/mL |
| C | P. aeruginosa | 15 µg/mL |
Studies show that derivatives of the compound can effectively target various bacterial strains, making it a candidate for further development in antimicrobial therapies .
Neuropharmacological Applications
The compound has been investigated for its potential neuropharmacological effects. Its structure suggests possible interactions with dopamine receptors, particularly D3 dopamine receptors, which are implicated in several neurological disorders.
Case Study : A study focused on synthesizing and evaluating D3 receptor agonists found that similar compounds could enhance dopaminergic signaling without significant side effects on D2 receptors, suggesting potential use in treating conditions like Parkinson's disease and schizophrenia .
Antitumor Activity
Recent research has highlighted the antitumor potential of imidazole and piperazine derivatives. These compounds have shown efficacy in inducing apoptosis in cancer cells through various biochemical pathways.
Table 2: Antitumor Activity
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| D | MCF-7 | 5.0 |
| E | HeLa | 4.5 |
| F | A549 | 6.0 |
These findings suggest that the compound could be explored as a lead molecule for developing new anticancer agents .
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific biological targets. It may interact with enzymes, receptors, or other molecular targets, leading to a cascade of biochemical reactions. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds might include other phenyl-substituted piperazines or imidazoles, but the presence of the ethoxy groups and the specific substitution pattern sets it apart. Some similar compounds might include:
Imidazole derivatives: : Compounds with similar imidazole rings but different substituents.
Piperazine derivatives: : Compounds with piperazine rings substituted with different groups.
Biological Activity
The compound (3,4-diethoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride represents a unique class of chemical entities with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and implications for drug development.
Chemical Structure and Properties
The compound is characterized by a diethoxyphenyl moiety linked to a piperazine ring substituted with an imidazole group. This structure suggests potential interactions with various biological targets, particularly in the central nervous system and oncology.
Pharmacological Profile
Research indicates that compounds with similar structures exhibit various pharmacological activities, including:
- Dopamine Receptor Modulation : The compound may act as a selective agonist for dopamine receptors, particularly the D3 subtype. Studies show that related compounds can exhibit high selectivity and potency in modulating dopamine receptor activity, which is crucial for neuroprotection and treatment of neurodegenerative diseases .
- Antiproliferative Effects : Compounds featuring piperazine and imidazole moieties have demonstrated significant antiproliferative activity against cancer cell lines. For example, related analogs have shown IC50 values in the nanomolar range against breast cancer cells, indicating their potential as anticancer agents .
The biological mechanisms underlying the activity of this compound can be summarized as follows:
- Receptor Agonism : The compound has been shown to activate D3 dopamine receptors effectively while exhibiting minimal antagonistic activity at D2 receptors. This selective activation may lead to enhanced therapeutic effects with reduced side effects associated with non-selective dopamine receptor agonists .
- Cell Cycle Arrest and Apoptosis : In vitro studies have demonstrated that related compounds induce G2/M phase cell cycle arrest and apoptosis in cancer cells. This effect is mediated through disruption of microtubule dynamics and targeting tubulin, leading to mitotic catastrophe .
Table 1: Summary of Biological Activities
Case Studies
Several case studies highlight the therapeutic potential of compounds similar to this compound:
- Neuroprotective Effects : In animal models, compounds targeting D3 receptors have shown significant neuroprotective effects against neurotoxicity induced by 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin associated with Parkinson's disease .
- Cancer Treatment : A study involving the evaluation of related piperazine derivatives demonstrated their ability to inhibit tumor growth in xenograft models, suggesting their potential for development as anticancer therapies .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization requires careful selection of reagents and reaction conditions. For example, imidazole-containing piperazine derivatives often utilize alkylation or acylation reactions under inert atmospheres to prevent oxidation. Evidence from similar compounds suggests using m-CPBA (meta-chloroperbenzoic acid) for selective oxidation of imidazole rings and LiAlH4 for reduction steps . Purification via column chromatography (e.g., silica gel with gradient elution) or recrystallization (using ethanol/water mixtures) is critical to isolate the hydrochloride salt. Reaction progress should be monitored by TLC or HPLC to identify intermediates and byproducts .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Methodological Answer : Multimodal characterization is essential:
- NMR Spectroscopy : Compare ¹H/¹³C NMR peaks to literature data for imidazole-piperazine hybrids. For example, aromatic protons in the 3,4-diethoxyphenyl group typically resonate at δ 6.8–7.2 ppm , while piperazine protons appear as broad singlets near δ 3.0–3.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should confirm the molecular ion peak (e.g., M+H⁺ for C₂₃H₂₈N₃O₃Cl).
- Elemental Analysis : Validate the Cl⁻ content (~14.1% for the hydrochloride salt) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particles .
- Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent hydrolysis .
- Storage : Store in airtight glass containers at 2–8°C in a dark, dry environment to minimize degradation .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Receptor Binding Assays : Screen for affinity at histamine H₁/H₄ receptors, given structural similarity to dual ligands (e.g., compound 7 in ). Use radiolabeled ligands (e.g., ³H-mepyramine) and competitive displacement protocols .
- Cytotoxicity : Test against HEK-293 or HepG2 cells using MTT assays (IC₅₀ values <10 µM indicate potential therapeutic relevance) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different experimental models?
- Methodological Answer :
- Dose-Response Curves : Compare EC₅₀/IC₅₀ values across cell lines (e.g., primary vs. immortalized cells) to identify model-specific effects.
- Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver S9 fractions) to determine if discrepancies arise from differential metabolism .
- Statistical Analysis : Apply ANOVA with post-hoc tests to evaluate significance. For example, highlights variability in imidazole derivatives’ activity due to substituent positioning.
Q. What computational strategies can predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic pathways .
- ADME Prediction Tools : Use SwissADME or ADMETlab to estimate logP (~2.5), aqueous solubility (~0.1 mg/mL), and BBB permeability (low due to polar hydrochloride salt) .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl) , basic (0.1 M NaOH) , and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation by HPLC-PDA ; imidazole rings are prone to hydrolysis under acidic conditions .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (expected >200°C for crystalline hydrochloride salts) .
Q. What strategies can improve selectivity for target receptors over off-target interactions?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Modify the 3,4-diethoxyphenyl group to bulkier substituents (e.g., 3,4-dipropoxyphenyl) to sterically hinder off-target binding .
- Molecular Docking : Use AutoDock Vina to simulate binding to H₁/H₄ receptors vs. adrenergic receptors. Focus on hydrogen bonding with Glu181 (H₁) and Asp94 (H₄) residues .
Data Contradiction Analysis
Q. How should researchers address conflicting NMR data between synthesized batches?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
